CES2 Inhibition Potency: Ortho-Nitrobenzyl vs. Optimized Lead Compound
In a head-to-head series comparison, CAS 58532-80-2 exhibits an IC50 of 10,900 nM against human CES2. This is 84-fold weaker than the optimized lead compound '27' (1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, IC50 = 130 nM) from the same study [1]. This quantitative difference highlights the detrimental impact of the 2-nitrophenyl substitution on CES2 binding affinity when compared to a 4-methylbenzyl group, validating its use as a less active comparator for SAR analysis.
| Evidence Dimension | Inhibitory potency against human CES2 (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,900 nM |
| Comparator Or Baseline | Compound 27 (1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one): IC50 = 130 nM |
| Quantified Difference | Target is 84-fold less potent than Comparator (10,900 nM vs. 130 nM) |
| Conditions | Inhibition of CES2 in human liver microsomes using fluorescein diacetate as a substrate; data curated in BindingDB and ChEMBL from Qian et al., 2021. |
Why This Matters
This data defines the compound's precise position on the SAR landscape, making it a valuable negative control or benchmark for labs optimizing pyrazolone-based CES2 inhibitors.
- [1] BindingDB. BDBM50571089 (CHEMBL4866857). IC50: 1.09E+4 nM. Compound 27 data from Qian et al., Bioorg. Med. Chem., 2021. View Source
